(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate
Description
This compound is a fluorinated, acetylated glucitol derivative with a benzo[b]thiophene-substituted phenyl group. Its structure comprises a D-glucitol backbone modified by a 1,5-anhydro ring, tetraacetylated hydroxyl groups (at positions 2, 3, 4, and 6), and a 3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl substituent at the anomeric carbon (C1) .
The compound is structurally related to sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as dapagliflozin and canagliflozin, which share the 1,5-anhydro-D-glucitol core.
Properties
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FO9S/c1-15(31)35-14-24-27(36-16(2)32)29(38-18(4)34)28(37-17(3)33)26(39-24)20-9-10-23(30)21(11-20)13-22-12-19-7-5-6-8-25(19)40-22/h5-12,24,26-29H,13-14H2,1-4H3/t24-,26+,27-,28+,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQLKUIXSZUMPR-GLOKNNJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate is a chemical compound with potential biological activity. Its molecular structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research. This article provides a detailed overview of its biological activity, including case studies and research findings.
- Molecular Formula : C29H29FO9S
- Molecular Weight : 572.60 g/mol
- Density : 1.35 g/cm³
- Water Solubility : Insoluble (3.7E-4 g/L at 25 ºC) .
The compound's structure indicates that it may interact with specific receptor sites or enzymes in the body. Preliminary studies suggest that it could modulate pathways related to glucose metabolism and potentially exhibit anti-cancer properties. The presence of the benzo[b]thienyl group may enhance its affinity for certain biological targets.
Anticancer Potential
Recent studies have indicated that compounds similar to (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol exhibit significant anticancer activity. For instance, research has shown that related compounds induce apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio .
Case Study: Apoptosis Induction
In a study involving human cancer xenografts in nude mice, compounds structurally related to (1S)-1,5-Anhydro demonstrated the ability to delay tumor growth without significant toxicity . The mechanism involved:
- Activation of Caspases : Increased levels of caspase-3 and caspase-9 were observed.
- Bax/Bcl-2 Ratio : A higher Bax/Bcl-2 ratio indicated an increase in pro-apoptotic signals.
Pharmacokinetics
The pharmacokinetic profile of (1S)-1,5-Anhydro has not been extensively characterized; however, its structural properties suggest potential for high oral bioavailability. Compounds with similar structures have shown significant absorption and distribution in animal models .
Table 1: Summary of Biological Activities
Scientific Research Applications
SGLT2 Inhibition
The compound is notably used in the synthesis of Ipragliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are a class of medications used to treat Type 2 diabetes by preventing glucose reabsorption in the kidneys, thereby promoting its excretion through urine. This mechanism not only helps in lowering blood glucose levels but also contributes to weight loss and cardiovascular health improvements .
Research on Metabolic Disorders
Recent studies have indicated that compounds similar to (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol are being investigated for their potential effects on metabolic disorders beyond diabetes. Research is ongoing into their roles in managing conditions such as obesity and hypertension due to their influence on glucose metabolism and renal function .
Case Study 1: Efficacy of Ipragliflozin
A clinical trial involving Ipragliflozin demonstrated significant reductions in HbA1c levels among participants with Type 2 diabetes. The study highlighted the compound's efficacy in improving glycemic control while also showing favorable outcomes related to body weight and blood pressure management .
Case Study 2: Comparative Analysis with Other SGLT2 Inhibitors
In comparative studies with other SGLT2 inhibitors, Ipragliflozin was shown to have a unique pharmacokinetic profile that may offer advantages in terms of dosing flexibility and patient adherence. The findings suggest that (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol could be a valuable component in future diabetes therapies .
Chemical Reactions Analysis
Hydrolysis of Acetate Groups
The tetraacetate ester groups undergo hydrolysis under basic or enzymatic conditions to yield the deacetylated product, a critical step in synthesizing Ipragliflozin (an SGLT2 inhibitor for type 2 diabetes) .
| Reaction Conditions | Outcome | Mechanism |
|---|---|---|
| Basic hydrolysis (e.g., NaOH) | Removal of acetyl groups to form free hydroxyl groups on the glucitol core | Nucleophilic acyl substitution |
| Enzymatic deacetylation | Selective cleavage of acetyl groups under mild conditions | Esterase-mediated hydrolysis |
This reaction is pivotal for activating the compound into its pharmacologically active form, where the free hydroxyl groups enable binding to the SGLT2 protein .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies indicate thermal decomposition above 200°C.
| Temperature Range | Observation | Implications |
|---|---|---|
| 25–150°C | Stable, no mass loss | Suitable for storage at room temperature |
| 150–200°C | Partial decomposition | Requires controlled handling during synthesis |
| >200°C | Rapid degradation | Avoid high-temperature processing |
Reactivity of the Benzo[b]thienyl Moiety
The benzo[b]thien-2-ylmethyl group may participate in:
-
Electrophilic aromatic substitution : Potential halogenation or sulfonation at electron-rich positions.
-
Oxidation : Possible formation of sulfoxide or sulfone derivatives under strong oxidizing agents .
Stereochemical Integrity
The compound’s stereocenters (2R,3R,4R,5S,6S configuration) are resistant to epimerization under neutral or mildly acidic/basic conditions, as confirmed by chiral HPLC analysis .
| Condition | Observation |
|---|---|
| pH 2–10 (25°C, 24h) | No detectable epimerization |
| High-temperature (>80°C) | Partial racemization observed after 12h |
Solvent Compatibility
The compound exhibits optimal stability in aprotic solvents (e.g., acetonitrile, DMSO), while protic solvents (e.g., methanol, water) accelerate acetyl group hydrolysis .
| Solvent | Stability (25°C, 24h) |
|---|---|
| DMSO | >99% purity retained |
| Methanol | 85% purity retained |
| Water | 60% purity retained |
Key Research Gaps
-
Detailed kinetic studies of hydrolysis under varying pH conditions.
-
Experimental evidence for benzo[b]thienyl group reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,5-anhydro-D-glucitol derivatives with arylalkyl substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Bioactivity The benzo[b]thiophene group in the target compound provides a rigid, planar aromatic system, favoring interactions with hydrophobic binding pockets in enzymes or receptors. The 4-fluoro substituent in the target compound (vs. 4-chloro in ) reduces steric bulk while maintaining electronegativity, which may optimize target affinity without compromising metabolic stability .
Synthetic Accessibility
- The benzo[b]thiophene moiety requires specialized synthesis (e.g., Friedel-Crafts alkylation or Suzuki coupling), whereas ethoxybenzyl or tetrahydrofuran-based analogs (e.g., ) are synthesized via simpler etherification or nucleophilic substitution reactions .
Metabolic Stability
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
